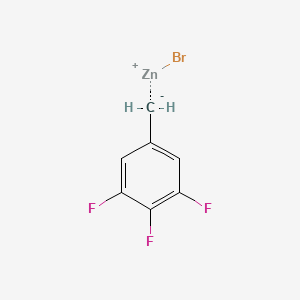

3,4,5-Trifluorobenzylzinc bromide

Description

Historical Perspectives and Evolution of Organozinc Chemistry

The journey of organozinc chemistry began in 1849 when English chemist Edward Frankland synthesized the first organozinc compound, diethylzinc (B1219324). digitellinc.comwikipedia.org While attempting to isolate the ethyl radical by heating ethyl iodide with zinc metal, he inadvertently produced a volatile, colorless liquid that was the first compound identified with a metal-carbon sigma bond. acs.orgreagent.co.ukacs.orgresearchgate.net This seminal discovery not only laid the groundwork for the entire field of organometallic chemistry but also led to the development of the theory of valence. digitellinc.comreagent.co.uk

Following Frankland's initial work, the field saw gradual expansion. Key 19th-century contributions came from Russian chemists, including Aleksandr Butlerov and his students, who pioneered the synthesis of tertiary alcohols using organozinc reagents. digitellinc.com A significant and lasting advancement came in 1887 from Sergei Reformatsky, who discovered that α-halo esters react with carbonyl compounds in the presence of zinc to form β-hydroxy-esters. digitellinc.combyjus.comiitk.ac.in The in situ generated organozinc intermediate, known as a Reformatsky enolate, proved to be a cornerstone of C-C bond formation. wikipedia.orglibretexts.org

For many years, the broader application of organozinc reagents was somewhat eclipsed by the more reactive Grignard and organolithium reagents. acs.org A renaissance occurred in the latter half of the 20th century, most notably with the development of the Negishi coupling in the 1970s. organic-chemistry.org This palladium- or nickel-catalyzed cross-coupling reaction between organozinc compounds and various organic halides demonstrated immense versatility and functional group tolerance, earning Ei-ichi Negishi a share of the 2010 Nobel Prize in Chemistry. wikipedia.org Further evolution included the development of highly activated "Rieke Zinc," which facilitates the formation of organozinc reagents from less reactive organic chlorides and bromides, expanding their synthetic utility. sigmaaldrich.comsigmaaldrich.com

Table 1: Key Historical Milestones in Organozinc Chemistry

| Year | Discovery | Key Contributor(s) | Significance |

|---|---|---|---|

| 1849 | Synthesis of diethylzinc | Edward Frankland | First organozinc compound; birth of organometallic chemistry. digitellinc.comacs.org |

| ~1870s | Synthesis of alcohols | A. Butlerov, A. Zaitsev | Expanded the use of organozincs for addition reactions. digitellinc.com |

| 1887 | The Reformatsky Reaction | Sergei Reformatsky | A key method for C-C bond formation using zinc enolates. digitellinc.comiitk.ac.in |

| 1977 | The Negishi Coupling | Ei-ichi Negishi | Versatile Pd/Ni-catalyzed cross-coupling of organozincs. organic-chemistry.orgwikipedia.org |

Distinctive Reactivity Profiles of Organozinc Reagents in C-C Bond Formation

The synthetic power of organozinc reagents stems from their unique reactivity profile, which strikes a balance between nucleophilicity and stability. wikipedia.org Unlike their more reactive organolithium and Grignard counterparts, organozinc compounds exhibit a more covalent and less polarized carbon-zinc bond. wikipedia.orgdokumen.pub This reduced reactivity is not a drawback but a significant advantage, imparting a high degree of chemoselectivity. dokumen.pub

Organozinc reagents are notably tolerant of a wide array of functional groups, such as esters, nitriles, amides, and ketones, which would be readily attacked by more aggressive organometallics. sigmaaldrich.comsigmaaldrich.comnih.gov This functional group compatibility allows for the synthesis of complex, polyfunctionalized molecules without the need for extensive protecting group strategies. nih.govresearchgate.net

Their utility in carbon-carbon bond formation is extensive, primarily showcased in several key transformations:

Negishi Coupling: This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organic halide or triflate. wikipedia.org It is exceptionally broad in scope, enabling the formation of C(sp³)–C(sp²), C(sp²)–C(sp²), and other carbon-carbon bonds. wikipedia.org

Reformatsky Reaction: This reaction uses zinc to form a zinc enolate from an α-haloester, which then adds to an aldehyde or ketone. wikipedia.orgorganicreactions.org

Barbier Reaction: Similar to the Grignard reaction, this involves the in situ formation of an organozinc reagent in the presence of a carbonyl substrate, leading to the formation of alcohols. wikipedia.org Its advantage lies in it being a one-pot process that can even be conducted in water. wikipedia.org

The reactivity and stability of organozinc reagents can also be influenced by their preparation method and the presence of additives like lithium salts, which can facilitate their formation. sigmaaldrich.combeilstein-journals.org

Strategic Importance of Benzylzinc Bromide Derivatives in Polyfunctionalized Molecule Construction

Within the broader class of organozinc reagents, benzylzinc halides hold a position of strategic importance. Benzylzinc bromide is a key reagent for introducing the benzyl (B1604629) group, a common structural motif in organic chemistry. chembk.comcymitquimica.com These reagents are typically prepared by the direct insertion of activated zinc into the carbon-bromine bond of a benzyl bromide derivative. researchgate.net

The primary application of benzylzinc bromides is in transition metal-catalyzed cross-coupling reactions. cymitquimica.com For instance, the nickel-catalyzed coupling of benzylzinc bromide with various aryl halides (chlorides, bromides) and tosylates serves as a highly efficient method for synthesizing diarylmethanes, which are core structures in many pharmaceutical agents and materials. researchgate.net

The functional group tolerance inherent to organozinc chemistry is particularly valuable for benzylzinc derivatives. The aromatic ring of the benzyl group can be substituted with a variety of sensitive functional groups that remain intact during the formation and subsequent reaction of the organozinc reagent. This allows for the direct construction of complex, polyfunctionalized diarylmethanes and other benzylated compounds in a convergent and efficient manner. nih.govnih.gov Furthermore, benzylzinc reagents can participate in other transformations, such as nucleophilic additions in Mannich-type reactions, further broadening their synthetic utility. sigmaaldrich.com

Scope and Significance of 3,4,5-Trifluorobenzylzinc Bromide as a Synthetic Building Block

The compound this compound represents a specialized and highly valuable synthetic building block. Its significance arises from the combination of the reactive benzylzinc moiety with the unique electronic properties conferred by the trifluorinated aromatic ring. The reagent is prepared from its corresponding halide, 3,4,5-Trifluorobenzyl bromide. sigmaaldrich.comechemi.com

Table 2: Properties of the Precursor 3,4,5-Trifluorobenzyl Bromide

| Property | Value |

|---|---|

| CAS Number | 220141-72-0 sigmaaldrich.com |

| Molecular Formula | C₇H₄BrF₃ sigmaaldrich.com |

| Molecular Weight | 225.01 g/mol sigmaaldrich.com |

| Appearance | Colorless liquid / Pale yellow oil echemi.com |

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine's high electronegativity can influence molecular conformation, pKa, metabolic stability, and binding affinity, making fluorinated compounds highly sought after in medicinal chemistry and materials science. nih.gov

The strategic placement of three fluorine atoms on the benzyl ring of this compound makes it an ideal reagent for several key applications:

Pharmaceutical Synthesis: The 3,4,5-trifluorophenyl group can be incorporated into drug candidates to enhance properties such as metabolic stability and membrane permeability.

Agrochemicals: Similar to pharmaceuticals, fluorination is a common strategy to improve the efficacy and environmental profile of pesticides and herbicides.

Materials Science: The introduction of polyfluorinated aromatic rings can be used to tune the electronic and physical properties of polymers, liquid crystals, and other advanced materials. google.com

The synthesis of complex molecules using this building block would primarily proceed via Negishi cross-coupling reactions. nih.gov By reacting this compound with various aryl or vinyl halides in the presence of a palladium or nickel catalyst, organic chemists can efficiently construct molecules containing the valuable 3,4,5-trifluorobenzyl motif. The inherent chemoselectivity of the organozinc reagent ensures that other sensitive functional groups on the coupling partner are preserved during the C-C bond formation.

Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);1,2,3-trifluoro-5-methanidylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3.BrH.Zn/c1-4-2-5(8)7(10)6(9)3-4;;/h2-3H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILUZGMMLLTKAV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC(=C(C(=C1)F)F)F.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4,5 Trifluorobenzylzinc Bromide

Direct Metalation Approaches

Direct metalation involves the direct reaction of metallic zinc with a 3,4,5-trifluorobenzyl halide. This method is conceptually straightforward but requires specific conditions to overcome the activation energy barrier of the reaction.

The most common direct method is the oxidative addition of zinc into the carbon-bromine bond of 3,4,5-Trifluorobenzyl bromide. oakwoodchemical.comsigmaaldrich.com This reaction is typically not feasible with standard commercial zinc dust due to its low reactivity. Therefore, the use of highly activated zinc is essential.

To facilitate the oxidative addition, highly reactive forms of zinc, such as Rieke Zinc, are employed. wikipedia.orgriekemetals.com Rieke Zinc is not a commercially standard product but is prepared in the laboratory immediately before use to ensure maximum reactivity. researchgate.netriekemetals.com

Preparation of Rieke Zinc: A common method for preparing Rieke Zinc involves the chemical reduction of a zinc salt, typically anhydrous zinc chloride (ZnCl₂), with an alkali metal like lithium or potassium in a suitable solvent. wikipedia.orgresearchgate.net The use of an electron carrier, such as naphthalene, is often required to facilitate the reduction. The resulting product is a fine, black powder of metallic zinc with a high surface area and numerous defects, which contribute to its enhanced reactivity. researchgate.netnih.gov A reproducible method involves using lithium naphthalenide to reduce ZnCl₂, with the addition of a small amount of benzothiophene (B83047) to prevent particle coagulation. researchgate.net

Utilization: Once prepared, the suspension of Rieke Zinc in the reaction solvent is treated with 3,4,5-Trifluorobenzyl bromide. The high reactivity of Rieke Zinc allows it to insert into the carbon-bromine bond even under mild conditions, forming the desired 3,4,5-Trifluorobenzylzinc bromide. riekemetals.comnih.gov

| Zinc Type | Preparation | Key Characteristics | Reactivity with Benzyl (B1604629) Halides |

|---|---|---|---|

| Commercial Zinc Dust | Industrial Production | Grey powder, relatively low surface area, passivated oxide layer. | Generally unreactive under standard conditions. |

| Rieke Zinc | Reduction of ZnCl₂ with Li or K in THF, often with naphthalene. researchgate.net | Fine, black, pyrophoric powder; high surface area; free of oxide layer. riekemetals.com | Highly reactive, allows for oxidative addition under mild conditions. riekemetals.comnih.gov |

The choice of solvent and the reaction temperature are critical parameters that significantly influence the rate and yield of the organozinc formation.

Solvent Systems: Tetrahydrofuran (B95107) (THF) is the most commonly used solvent for the preparation of organozinc reagents via oxidative addition. riekemetals.comacs.org Its ability to solvate the organozinc species as it forms is crucial. THF can coordinate to the zinc center, which helps to stabilize the reagent in solution. The use of polar aprotic solvents like THF is essential for the reaction to proceed efficiently.

Temperature: The reaction temperature must be carefully controlled. While primary alkyl bromides may require several hours at room temperature or gentle refluxing to react completely with Rieke zinc, the activation provided by the trifluorinated phenyl ring may influence the reactivity. riekemetals.com Initial formation of the reagent is often conducted at room temperature or slightly below to manage any exothermic processes. Subsequent steps in a reaction sequence, such as a cross-coupling, might be performed at elevated temperatures. acs.org Studies have shown that for some systems, the oxidative addition step and the subsequent solubilization of the organozinc intermediate can have different temperature dependencies. acs.orgresearchgate.net

The efficiency of direct zinc insertion can be dramatically improved by the presence of certain salt additives, with lithium chloride (LiCl) being the most prominent and well-studied example. wikipedia.orgresearchgate.net

| Condition | Observation | Mechanistic Role of LiCl |

|---|---|---|

| Without LiCl | Reaction is often sluggish or fails completely. Organozinc intermediates remain on the metal surface. acs.orgresearchgate.net | N/A |

| With LiCl | Reaction proceeds efficiently to form a soluble organozinc reagent. wikipedia.org | Solubilizes the organozinc halide from the zinc surface by forming a soluble complex, preventing surface passivation. acs.orgresearchgate.netnih.gov |

Oxidative Addition of Highly Reactive Zinc to 3,4,5-Trifluorobenzyl Halides

Transmetalation Strategies

An alternative to direct oxidative addition is transmetalation, which involves the transfer of an organic group from one metal to another. This two-step process can be advantageous for substrates that are difficult to activate directly or for achieving higher functional group tolerance.

This strategy first involves the synthesis of a 3,4,5-trifluorobenzyllithium reagent. This is typically achieved by reacting 3,4,5-Trifluorobenzyl bromide with a strong reducing agent like lithium metal. The resulting highly reactive organolithium compound is then immediately treated with a zinc salt, such as anhydrous zinc bromide (ZnBr₂).

The transmetalation reaction is a rapid and generally high-yielding process where the more electropositive lithium is replaced by the less electropositive zinc. This exchange yields the desired this compound and lithium bromide as a byproduct. researchgate.net This method is particularly useful as it allows for the formation of the organozinc reagent from a well-defined organolithium intermediate, offering a different level of control over the reaction. researchgate.net

Conversion from Grignard Reagents

A primary and well-established method for generating organozinc halides is through the transmetalation of a pre-formed Grignard reagent with a zinc salt. This two-step sequence leverages the high reactivity of organomagnesium compounds to facilitate the creation of the more functionally tolerant organozinc species.

The process begins with the synthesis of the necessary Grignard reagent, 3,4,5-Trifluorobenzylmagnesium bromide. This is achieved by reacting 3,4,5-Trifluorobenzyl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). libretexts.orggoogle.com The magnesium metal inserts into the carbon-bromine bond to form the organomagnesium halide. chemicalbook.com The stability and reactivity of Grignard reagents are often enhanced by the coordinating ether solvent molecules. libretexts.org

Once the Grignard reagent is formed, it is treated with a zinc halide, typically zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂), in the same solvent system. researchgate.netyoutube.com This step involves a metal exchange, or transmetalation, where the more electropositive magnesium is replaced by zinc, yielding the desired this compound and magnesium dihalide as a byproduct. youtube.com This conversion is favorable and produces an organozinc reagent that is generally less reactive and more chemoselective than its Grignard precursor, making it compatible with a wider array of functional groups in subsequent reactions. wikipedia.org

| Step | Reaction | Reagents & Conditions | Purpose |

| 1 | Grignard Formation | Starting Material: 3,4,5-Trifluorobenzyl bromideReagent: Magnesium (Mg) turningsSolvent: Anhydrous Tetrahydrofuran (THF) or Diethyl etherInitiation: Iodine crystal or 1,2-dibromoethane (B42909) (optional)Atmosphere: Inert (Nitrogen or Argon) | To produce 3,4,5-Trifluorobenzylmagnesium bromide. |

| 2 | Transmetalation | Starting Material: 3,4,5-Trifluorobenzylmagnesium bromide solutionReagent: Zinc Bromide (ZnBr₂), anhydrous solution in THFTemperature: 0 °C to room temperatureAtmosphere: Inert (Nitrogen or Argon) | To convert the Grignard reagent into the target organozinc compound. |

Continuous Flow Synthesis Protocols for Organozinc Halide Generation

Continuous flow chemistry has emerged as a powerful technique for the on-demand and safe generation of reactive intermediates like organozinc halides. nih.govvapourtec.com These protocols overcome limitations associated with traditional batch synthesis, such as exothermicity, instability of the product, and labor-intensive preparation. nih.govresearchgate.net

In a typical continuous flow setup for organozinc halide synthesis, a solution of the organic halide precursor is passed through a reactor column packed with a bed of activated zinc metal. acs.org For the synthesis of this compound, a solution of 3,4,5-Trifluorobenzyl bromide in an appropriate solvent, such as THF, would be continuously pumped through the heated, zinc-packed column. acs.orgacs.org The direct oxidative addition of zinc to the carbon-bromine bond occurs within the column, yielding a continuous stream of the organozinc reagent solution at the outlet.

The efficiency of the reaction is controlled by parameters such as the temperature of the column, the flow rate of the substrate solution (which determines the residence time), and the activation state of the zinc. nih.govacs.org This methodology allows for excellent control over reaction conditions, leading to high yields and reproducible concentrations of the organozinc product. nih.govvapourtec.com The generated solution can be collected for later use or "telescoped" directly into a subsequent reaction stream to perform further chemical transformations, such as Negishi cross-coupling reactions. researchgate.netacs.org

| Parameter | Description | Typical Values for Analogous Syntheses | Reference |

| Reactor | Packed-bed column | Column filled with activated Zinc turnings or dust | acs.org |

| Substrate | Organic Halide | Solution of 3,4,5-Trifluorobenzyl bromide | acs.org |

| Solvent | Anhydrous polar aprotic | Tetrahydrofuran (THF) | acs.org |

| Temperature | Column Temperature | 30 - 110 °C | acs.org |

| Residence Time | Time in reactor | 2.5 - 10 minutes | acs.org |

| Activation | Zinc pre-treatment | Chemical (e.g., with I₂, TMSCl) or mechanical activation | acs.org |

| Outcome | Product Stream | Solution of this compound in THF | nih.gov |

Applications of 3,4,5 Trifluorobenzylzinc Bromide in Complex Organic Synthesis

Construction of Functionalized Diaryl- and Aryl-Heteroaryl-Methanes

The diarylmethane structural unit is a common feature in many pharmaceuticals and biologically active compounds. nih.govnih.gov One of the most powerful methods for constructing this framework is the Negishi cross-coupling reaction, which involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.govresearchgate.net

Research has demonstrated that various benzylzinc bromide congeners can be effectively coupled with aryl halides to produce diarylmethanes. A cobalt-catalyzed Negishi cross-coupling has been developed that facilitates the reaction between benzylzinc bromides and aryl bromides under mild conditions. nih.gov This method shows broad applicability and good functional group tolerance. While the specific use of 3,4,5-trifluorobenzylzinc bromide is not explicitly detailed, the successful coupling of its close analog, 3,5-difluorobenzylzinc bromide, highlights the utility of fluorinated benzylzinc reagents in this transformation. nih.gov The reaction proceeds efficiently with a variety of aryl bromides, including those with electron-donating and electron-withdrawing groups.

The general procedure involves the reaction of the arylmethylzinc bromide with an aryl bromide in the presence of a cobalt(II) bromide catalyst in dimethylacetamide (DMAc) at 80 °C. nih.gov

Table 1: Cobalt-Catalyzed Negishi Cross-Coupling of Benzylzinc Bromides with Aryl Bromides This table illustrates the scope of the reaction with various aryl bromides, adapted from studies on benzylzinc bromide and its fluorinated analogs. nih.gov

| Entry | Aryl Bromide Partner | Benzylzinc Reagent | Product | Isolated Yield (%) |

| 1 | 4-Bromoanisole | Benzylzinc bromide | 4-Methoxy-1-((4-methoxyphenyl)methyl)benzene | 85 |

| 2 | 4-Bromotoluene | Benzylzinc bromide | 1-Methyl-4-(phenylmethyl)benzene | 82 |

| 3 | 1-Bromo-4-(tert-butyl)benzene | Benzylzinc bromide | 1-(tert-Butyl)-4-(phenylmethyl)benzene | 78 |

| 4 | 4-Bromobiphenyl | Benzylzinc bromide | 4-Benzyl-1,1'-biphenyl | 91 |

| 5 | 2-Bromonaphthalene | Benzylzinc bromide | 2-(Phenylmethyl)naphthalene | 88 |

| 6 | 4-Bromotoluene | 3,5-Difluorobenzylzinc bromide | 1-((3,5-Difluorophenyl)methyl)-4-methylbenzene | 75 |

This methodology provides a reliable route to unsymmetrical diarylmethanes, and by extension, aryl-heteroaryl-methanes, by coupling with heteroaryl halides. The high functional group tolerance makes it a valuable strategy for late-stage functionalization in the synthesis of complex molecules.

Synthesis of Nitrogen-Containing Heterocyclic Systems

Pyrazoles are a class of five-membered heterocyclic compounds that are prominent scaffolds in many pharmacologically active agents. beilstein-journals.org The functionalization of the pyrazole (B372694) nucleus is a key strategy for modulating biological activity. While direct N-alkylation with alkyl halides is a common method, it can lead to mixtures of N7 and N9 isomers in related purine (B94841) systems. ub.edu The use of organometallic reagents offers an alternative for C-C bond formation. Although the direct application of this compound for pyrazole derivatization is not extensively documented, the versatility of organozinc reagents in heterocyclic chemistry suggests its potential. For instance, palladium-catalyzed reactions of 1-benzylpyrazoles with alkynes have been developed, demonstrating the stability and utility of the benzyl-pyrazole linkage for further transformations. nih.gov This implies that methods for the initial construction of such linkages are highly valuable. Organozinc reagents can be used to functionalize heterocyclic cores, making the coupling of this compound with a halogenated pyrazole a plausible, if underexplored, synthetic route.

The benzo[g]isoquinoline-5,10-dione and azaanthraquinone skeletons are present in various natural products and synthetic compounds with significant biological activities, including anti-tubercular and anti-cancer properties. researchgate.netresearchgate.netresearchgate.net Synthetic routes to these complex polycyclic systems are an active area of research.

Established methods for constructing the azaanthraquinone core often rely on hetero-Diels-Alder reactions between azadienes and naphthoquinones or intramolecular cyclization strategies. researchgate.netnih.gov For example, a common approach to benzo[g]isoquinoline-5,10-diones involves an intramolecular Heck reaction of an N-vinylacetamide derived from 2-methyl-1,4-naphthoquinone. researchgate.netresearchgate.net Other syntheses start from functionalized naphthylamines or naphthoquinones and build the nitrogen-containing ring through cyclization. researchgate.net A review of current synthetic methodologies indicates that the use of organozinc reagents like this compound is not a standard approach for the de novo synthesis of these particular heterocyclic systems. The existing strategies focus on building the ring system from specifically pre-functionalized precursors rather than introducing large fragments via cross-coupling to a pre-formed core.

Purines are fundamental components of nucleic acids and are found in a vast number of bioactive molecules. nih.govjchps.com The synthesis and functionalization of the purine ring are crucial in drug discovery. organic-chemistry.orgmdpi.com Direct alkylation of purines with alkyl halides is often complicated by poor regioselectivity, typically yielding a mixture of N7 and N9-alkylated products. ub.edunih.govresearchgate.net

To overcome this, organometallic strategies have been explored. While direct alkylation with Grignard reagents can favor the N7 isomer, a more modern approach involves the directed deprotonation of a purine using a strong, non-nucleophilic base, such as a TMP-zinc amide (TMP = 2,2,6,6-tetramethylpiperidinyl), to generate a regiodefined purinyl-zinc species. researchgate.netnih.gov This intermediate can then react with an electrophile. In this context, a purinyl-zinc reagent could be coupled with 3,4,5-trifluorobenzyl bromide to achieve a regioselective N-benzylation. This "reverse" strategy, where the purine acts as the organometallic component, is a powerful method for creating specific isomers that are difficult to access through classical alkylation. researchgate.net

Table 2: Potential Regioselective Synthesis of N-Benzylated Purines This table outlines a conceptual synthetic pathway based on established methods for purine metallation. researchgate.net

| Step | Reagents & Conditions | Intermediate/Product | Purpose |

| 1 | 6-Chloropurine + TMPZnCl·LiCl in THF | 6-Chloro-9-(chlorozincio)purine | Regioselective deprotonation at N9 |

| 2 | Add 3,4,5-Trifluorobenzyl bromide, Pd(0) catalyst | 6-Chloro-9-(3,4,5-trifluorobenzyl)-9H-purine | Cross-coupling to form N-C bond |

Multicomponent Reactions for α-Branched Amine Synthesis (e.g., Mannich Reaction)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. beilstein-journals.org The Mannich reaction, which synthesizes β-amino carbonyl compounds, has been adapted into a powerful multicomponent strategy for producing α-branched amines. nih.govmtroyal.caresearchgate.net

In the organometallic variant of the Mannich reaction, an organozinc reagent serves as the nucleophile, which attacks an in situ-formed iminium ion generated from an aldehyde and an amine. beilstein-journals.org This three-component coupling provides direct access to structurally complex amines. Studies have shown that alkylzinc bromides, prepared by the direct insertion of zinc dust into alkyl bromides, are effective nucleophiles in this transformation, particularly when a stoichiometric amount of lithium chloride is present. beilstein-journals.org The reaction accommodates a wide range of primary, secondary, and tertiary organozinc reagents, as well as various secondary amines and aromatic aldehydes. beilstein-journals.orgresearchgate.net Although not specifically exemplified with this compound, the methodology is well-suited for benzylic organometallics, making it a key application for this reagent. beilstein-journals.org

Table 3: Scope of the Multicomponent Mannich-Type Reaction Using Organozinc Bromides This table illustrates the general scope of the three-component coupling of an organozinc reagent, an amine, and an aldehyde. beilstein-journals.org

| Organozinc Reagent (R-ZnBr) | Amine | Aldehyde | Product (α-Branched Amine) | Yield (%) |

| Ethylzinc bromide | Pyrrolidine | Benzaldehyde | 1-(1-Phenylpropyl)pyrrolidine | 74 |

| Isopropylzinc bromide | Piperidine | 4-Chlorobenzaldehyde | 1-(1-(4-Chlorophenyl)-2-methylpropyl)piperidine | 65 |

| Benzylzinc bromide (analog) | Morpholine | 4-Methoxybenzaldehyde | 4-((4-Methoxyphenyl)(phenyl)methyl)morpholine | High (expected) |

| This compound | Piperidine | Benzaldehyde | 1-(Phenyl(3,4,5-trifluorophenyl)methyl)piperidine | Plausible |

Generation of Substituted Dienes and Enynes

Conjugated dienes and enynes are important structural motifs in natural products and are versatile building blocks in organic synthesis. Their synthesis often relies on transition metal-catalyzed cross-coupling reactions. organic-chemistry.orgresearchgate.net Common methods include the Suzuki, Sonogashira, and Negishi couplings.

The application of this compound in this area would typically involve its coupling with a vinyl or alkynyl halide (or pseudohalide). For example, a Negishi coupling between this compound and a vinyl bromide would yield a substituted allyl-arene, a type of 1,3-diene system depending on the substitution of the vinyl partner. nih.govmit.edu Similarly, coupling with an alkynyl bromide would produce a substituted enyne structure. organic-chemistry.orgmdpi.com

While specific examples utilizing this compound for diene or enyne synthesis are not prominent in the literature, the fundamental principles of Negishi cross-coupling are well-established. The reaction of organozinc reagents with various sp²-hybridized carbon centers is a cornerstone of C-C bond formation, indicating that this is a highly feasible application. nih.govnih.gov The choice of catalyst, typically a palladium complex with a suitable phosphine (B1218219) ligand, is critical for achieving high yield and selectivity. nih.gov This approach offers a direct and modular route to complex unsaturated systems bearing the trifluorobenzyl group.

Research Findings on this compound in Amino Acid Synthesis Remain Undisclosed

Despite a thorough review of available scientific literature, no specific research data or detailed findings have been identified regarding the application of this compound in the stereoselective formation of amino acid derivatives.

The synthesis of complex organic molecules, particularly chiral amino acid derivatives, is a cornerstone of modern pharmaceutical and materials science research. These compounds serve as crucial building blocks for a vast array of bioactive molecules and functional materials. The development of novel reagents and methodologies that allow for precise control over stereochemistry is therefore of paramount importance.

Organozinc reagents, a class of organometallic compounds, are widely recognized for their utility in carbon-carbon bond formation due to their functional group tolerance and moderate reactivity. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated organic compounds are of great interest in drug discovery and development.

While the general classes of organozinc reagents and fluorinated compounds are extensively studied, the specific utility of this compound in the context of stereoselective amino acid synthesis is not documented in the public domain. General methods for the stereoselective synthesis of amino acids include approaches such as asymmetric catalysis using chiral metal complexes, photoredox catalysis, and biocatalytic methods. nih.govnih.govnih.gov These strategies often involve the reaction of prochiral precursors with chiral catalysts or reagents to induce the formation of one enantiomer or diastereomer over the other.

However, detailed research findings, including reaction conditions, yields, and stereoselectivities (diastereomeric or enantiomeric excess) for the reaction of this compound with imines or other precursors to form amino acid derivatives, are not available. Without such empirical data, a comprehensive analysis of its application in this specific area of organic synthesis cannot be provided.

Further research and publication in this specific area would be necessary to elucidate the potential of this compound as a reagent for the stereoselective synthesis of novel amino acid derivatives.

Stereochemical Control in Reactions Involving 3,4,5 Trifluorobenzylzinc Bromide

Diastereoselective Transformations

Diastereoselectivity in reactions of benzylic organometallic reagents is often dictated by steric and electronic interactions between the incoming reagent and a chiral substrate. In the context of 3,4,5-Trifluorobenzylzinc bromide, its addition to chiral aldehydes, ketones, or imines would be expected to proceed through a transition state model, such as the Felkin-Anh or Cram chelation model, to afford diastereomerically enriched products.

A hypothetical diastereoselective addition of this compound to a chiral aldehyde is depicted below:

| Reactant 1 | Reactant 2 (Chiral Aldehyde) | Expected Major Diastereomer |

| This compound | (R)-2-phenylpropanal | (R,R)- or (S,R)-alcohol |

The facial selectivity of the nucleophilic attack would be determined by the relative steric bulk of the substituents on the alpha-carbon of the aldehyde, in accordance with the Felkin-Anh model.

Enantioselective Catalysis

The generation of enantioenriched products from achiral precursors using a chiral catalyst is a cornerstone of modern asymmetric synthesis. For reactions involving this compound, enantioselective catalysis would typically involve the addition of the organozinc reagent to a prochiral electrophile, such as an aldehyde or ketone, in the presence of a chiral ligand.

Chiral amino alcohols, diamines, and phosphine-based ligands are commonly employed to chelate to the zinc atom, creating a chiral environment that biases the nucleophilic attack to one face of the electrophile. The trifluorinated phenyl ring of the reagent could potentially engage in non-covalent interactions, such as π-stacking or CH-π interactions, with the chiral ligand, further enhancing enantioselectivity.

While specific examples with this compound are not detailed in the literature, the principles of enantioselective additions of organozinc reagents are well-established. For instance, the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, catalyzed by chiral amino alcohols, is a classic example. A similar strategy could be envisioned for this compound.

| Prochiral Electrophile | Chiral Catalyst/Ligand | Potential Enantiomeric Excess (e.e.) |

| Benzaldehyde | Chiral Amino Alcohol | High (>90%) |

| Acetophenone | Chiral Diamine | Moderate to High |

Stereoretentive Coupling Processes

Stereoretentive cross-coupling reactions, where the stereochemical integrity of a chiral starting material is preserved in the product, represent a significant challenge in synthetic chemistry. For a chiral secondary benzylic halide, direct formation of the corresponding organozinc reagent would typically lead to racemization. However, stereoretentive cross-coupling can be achieved through mechanisms that avoid the formation of a free, configurationally unstable organometallic intermediate.

One such approach is the use of nickel or palladium catalysts that facilitate a stereoretentive oxidative addition of the benzylic halide to the metal center. Subsequent transmetalation with an organometallic partner and reductive elimination would then afford the coupled product with retention of stereochemistry. While specific studies on this compound in this context are lacking, related transformations with other benzylic systems provide a proof of principle.

The development of stereoretentive cross-coupling reactions of benzylic electrophiles is an active area of research. An efficient method for the synthesis of biaryl building blocks has been developed through the cross-coupling of benzyl (B1604629) halides with heteroaryl aluminum reagents in the presence of a palladium catalyst. nih.gov This indicates the potential for similar reactivity with organozinc reagents.

| Chiral Substrate | Coupling Partner | Catalyst System | Stereochemical Outcome |

| (S)-1-(3,4,5-Trifluorophenyl)ethyl bromide | Arylboronic acid | Pd or Ni catalyst | (S)-1-Aryl-1-(3,4,5-trifluorophenyl)ethane |

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Catalytic Systems

The primary application of 3,4,5-trifluorobenzylzinc bromide is in palladium- or nickel-catalyzed cross-coupling reactions, such as the Negishi coupling. organic-chemistry.org Future research will undoubtedly focus on creating more efficient, sustainable, and cost-effective catalytic systems.

A key direction is the development of catalysts based on earth-abundant metals like iron and cobalt. acs.org While palladium has been the workhorse, its cost and toxicity are significant drawbacks. Iron and cobalt catalysts, although often requiring different reaction conditions, represent a greener alternative. Research would involve designing specific ligand architectures that stabilize the active low-valent metal centers and facilitate the key steps of oxidative addition, transmetalation with this compound, and reductive elimination.

Another area of innovation lies in designing ligands that enable reactions at lower catalyst loadings and under milder conditions, such as at room temperature. For instance, N-heterocyclic carbenes (NHCs) have shown promise in stabilizing palladium and nickel catalysts, allowing for the coupling of challenging substrates. The development of NHC ligands tailored to the electronic properties of polyfluorinated organozinc reagents could lead to significantly improved reaction efficiency.

Below is a table illustrating potential catalytic systems for investigation.

| Catalyst Type | Metal Center | Ligand Class | Potential Advantages for Fluorinated Reagents |

| Earth-Abundant Metal | Iron (Fe), Cobalt (Co) | Pincer, Diphosphine | Reduced cost, lower toxicity, novel reactivity pathways. |

| High-Turnover Palladium | Palladium (Pd) | N-Heterocyclic Carbene (NHC), Buchwald-type phosphines | Lower catalyst loadings, room temperature reactions, high functional group tolerance. |

| Nickel-Based | Nickel (Ni) | Electron-rich phosphines (e.g., PCy₃) | Effective for activating challenging bonds, cost-effective compared to palladium. organic-chemistry.org |

| Photocatalytic | Iridium (Ir), Ruthenium (Ru) or Organic Dyes | Bipyridine, Phenanthroline | Light-induced activation, access to radical pathways, novel reaction mechanisms. acs.org |

Expansion of Substrate Scope and Enhanced Functional Group Compatibility

While organozinc reagents are known for their excellent functional group tolerance compared to more reactive organometallics like Grignard reagents, there are still limitations. organicreactions.org A major future goal is to expand the range of electrophiles that can be successfully coupled with this compound.

Currently, the most common partners are aryl and vinyl halides. Research will likely target the use of less reactive electrophiles such as aryl chlorides, fluorides, and sulfonates (e.g., tosylates, mesylates). Success in this area relies heavily on the catalyst's ability to oxidatively add to these stronger carbon-heteroatom bonds. Nickel catalysts, for example, have shown particular promise for activating C-F bonds. organic-chemistry.org

Furthermore, enhancing compatibility with sensitive functional groups remains a priority. While groups like esters and nitriles are generally tolerated, more delicate functionalities such as aldehydes, unprotected amines, and acidic protons can be problematic. researchgate.net The development of catalytic systems that operate under strictly neutral and anhydrous conditions, possibly at low temperatures, will be crucial. This would allow for the direct use of this compound in the late-stage functionalization of complex, multifunctional molecules without the need for extensive protecting group strategies. researchgate.net

Integration into Automated Synthesis and Microfluidic Platforms

The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science is driving the integration of chemical reactions into automated systems. The properties of this compound make it a suitable candidate for such technologies.

Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in traditional batch flasks, offers superior control over reaction parameters like temperature, pressure, and reaction time. For organometallic reactions, this can lead to improved safety, reproducibility, and scalability. Future work will involve developing robust protocols for the in situ generation of this compound from 3,4,5-trifluorobenzyl bromide and zinc metal in a flow reactor, immediately followed by its reaction with an electrophile in a subsequent reaction coil. This "generate-and-consume" strategy minimizes the handling of the sensitive organozinc reagent.

Automated synthesis platforms, often using robotics to handle reagents in well-plates, could leverage such flow chemistry modules. This would enable high-throughput screening of reaction conditions (catalysts, ligands, solvents) or the rapid synthesis of a large library of compounds derived from this compound, accelerating the discovery of new bioactive molecules.

| Technology | Application to this compound | Key Benefits |

| Microfluidic Reactors | In situ generation and immediate downstream coupling reactions. | Enhanced safety, precise control of stoichiometry and residence time, rapid heat transfer. |

| Automated Synthesis Platforms | High-throughput screening of catalysts and reaction partners for library synthesis. | Increased experimental throughput, rapid optimization, accelerated discovery cycles. |

| Process Analytical Technology (PAT) | Integration of real-time monitoring (e.g., IR, NMR) into flow setups. | Improved process understanding, real-time quality control, higher yields and purity. |

Exploration of New Reaction Classes and Transformative Processes

Beyond traditional cross-coupling, future research can unlock new types of transformations for this compound. The unique electronic nature of the trifluorobenzyl group can be exploited to drive novel reactivity.

One promising area is photoredox catalysis. The combination of a photocatalyst with a nickel or palladium co-catalyst can enable reactions to proceed through radical intermediates, opening up pathways inaccessible under thermal conditions. For example, the photoredox-mediated coupling of this compound with alkyl halides or other radical precursors could provide new methods for constructing C(sp²)-C(sp³) bonds. Recent studies have shown that organozinc reagents can be activated by blue light irradiation to generate alkyl radicals. acs.org

Another frontier is the use of this reagent in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. Designing a process where this compound, an electrophile, and a third component (e.g., carbon dioxide, an isocyanate) are sequentially incorporated could rapidly build molecular complexity. Tandem reactions, where an initial coupling is followed by an intramolecular cyclization, also represent a powerful strategy for synthesizing complex heterocyclic structures containing the trifluorobenzyl moiety.

Design of Next-Generation Organozinc Reagents for Enhanced Reactivity and Selectivity

The structure of the organozinc reagent itself can be modified to tune its properties. While this compound is a heteroleptic reagent (RZnX), the corresponding diorganozinc species, bis(3,4,5-trifluorobenzyl)zinc (R₂Zn), could offer different reactivity profiles. Diorganozinc reagents are often more reactive and can be beneficial in certain catalytic cycles.

A more advanced concept is the formation of zincates. These are higher-order organozinc species, typically formed by adding salts like lithium chloride or magnesium bromide. The formation of a zincate, such as Li[Zn(CH₂ArF₃)BrCl], can break up oligomeric aggregates of the organozinc reagent in solution, leading to a more reactive "ate" complex. This can significantly accelerate the transmetalation step in cross-coupling reactions and improve reaction yields and rates. organic-chemistry.org Future research will focus on the systematic study and application of such zincates derived from this compound to overcome challenging coupling reactions. This approach allows for fine-tuning the nucleophilicity and steric profile of the reagent without fundamentally changing the core trifluorobenzyl structure.

Q & A

Q. What are the critical considerations for synthesizing 3,4,5-Trifluorobenzylzinc bromide in laboratory settings?

The synthesis typically involves transmetallation of 3,4,5-trifluorobenzyl bromide (CAS 220141-72-0) with a zinc source (e.g., Zn dust or Rieke zinc). Key factors include:

- Anhydrous conditions : Moisture degrades organozinc reagents. Use rigorously dried solvents (THF, ether) and inert atmosphere (N₂/Ar).

- Temperature control : Reactions often proceed at 0–25°C to avoid side reactions.

- Stoichiometry : Maintain a 1:1 molar ratio of benzyl bromide to zinc to minimize unreacted starting material. Validate purity via GC-MS or NMR, referencing protocols for similar fluorinated benzyl bromides .

Q. How should this compound be stored to ensure stability?

- Store under inert gas (Ar) at –20°C in flame-sealed ampoules or Schlenk flasks.

- Avoid exposure to light, moisture, or oxygen.

- Monitor decomposition via periodic titration (e.g., iodometric assay). Physical properties of the precursor (e.g., density 1.689 g/mL, boiling point 44–46°C at 1 mmHg) suggest volatility, requiring airtight containment .

Q. What safety protocols are essential when handling this compound?

- Lachrymatory hazard : Use fume hoods and safety goggles.

- Corrosivity : Wear acid-resistant gloves (e.g., nitrile) and lab coats.

- Spill management : Neutralize with dry sand or vermiculite; avoid water due to exothermic reactions. Refer to SDS guidelines for structurally related benzyl bromides (e.g., 4-chlorobenzyl bromide) for emergency procedures .

Advanced Research Questions

Q. How can reaction outcomes be optimized when using this compound in cross-coupling reactions?

- Catalyst selection : Pd(PPh₃)₄ or Ni(COD)₂ often outperform other catalysts in Negishi couplings due to compatibility with fluorinated aryl groups.

- Solvent effects : Et₂O or THF enhances solubility and reactivity compared to DMSO.

- Additives : LiCl (1–2 eq.) stabilizes the zinc reagent and accelerates transmetallation. Compare with fluorinated benzyl viologen syntheses, where similar conditions achieved >90% yields .

Q. What analytical methods resolve contradictions in reactivity data for fluorinated organozinc reagents?

- GC-MS with derivatization : Capture transient intermediates by quenching with electrophiles (e.g., D₂O, MeI).

- In-situ FTIR : Monitor reaction progress and detect side products (e.g., ZnBr₂).

- 19F NMR : Quantify reagent degradation or ligand exchange using CFCl₃ as an internal standard. Cross-reference with capillary electrophoresis methods for bromide quantification in complex matrices .

Q. How does the electronic effect of trifluoromethyl groups influence the nucleophilicity of this compound?

- Electron-withdrawing effects : The –CF₃ groups reduce electron density at the benzyl carbon, lowering nucleophilicity. This necessitates longer reaction times in alkylations.

- Steric effects : Ortho-fluorine atoms may hinder access to the reactive site. Computational modeling (DFT) can predict regioselectivity in arylations. Contrast with non-fluorinated analogs (e.g., benzylzinc bromide), which exhibit faster kinetics .

Q. What strategies mitigate decomposition during large-scale syntheses?

- Continuous flow systems : Minimize exposure to ambient conditions.

- Stabilizers : Add 1–5% TMEDA or DMPU to chelate Zn and inhibit aggregation.

- Low-temperature processing : Maintain –30°C during reagent preparation. Data from lithium bromide absorption heat pumps suggest thermal management is critical for halogenated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.